Cas no 7476-71-3 (4-(1-phenylethyl)aniline)
4-(1-phenylethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,4-(1-phenylethyl)-
- 4-(1-phenylethyl)aniline
- 4-(1-Phenyl-aethyl)-anilin
- 4-(1-phenyl-ethyl)-aniline
- AC1L82KJ
- KB-237207
- NSC402948
- SureCN4672030
- SCHEMBL4672030
- EN300-9282382
- NSC-402948
- DTXSID90323058
- 7476-71-3
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- MDL: MFCD19302022
- Inchi: 1S/C14H15N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,15H2,1H3
- InChI Key: VZJQSNPTVCQCLZ-UHFFFAOYSA-N
- SMILES: NC1C=CC(=CC=1)C(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 197.12055
- Monoisotopic Mass: 197.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
4-(1-phenylethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9282382-1g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95% | 1g |
$871.0 | 2023-09-01 | |
| Enamine | EN300-9282382-5g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95% | 5g |
$2525.0 | 2023-09-01 | |
| Enamine | EN300-9282382-10g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95% | 10g |
$3746.0 | 2023-09-01 | |
| Enamine | EN300-9282382-0.05g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-9282382-0.1g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
| Enamine | EN300-9282382-0.25g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-9282382-0.5g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-9282382-1.0g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
| Enamine | EN300-9282382-2.5g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
| Enamine | EN300-9282382-5.0g |
4-(1-phenylethyl)aniline |
7476-71-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 |
4-(1-phenylethyl)aniline Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-(1-phenylethyl)aniline
4-(1-phenylethyl)aniline (CAS No: 7476-71-3)
4-(1-phenylethyl)aniline, also known by its CAS registry number 7476-71-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, which belongs to the class of anilines, has been extensively studied for its unique chemical properties and potential uses in drug development, polymer synthesis, and advanced materials. Recent research has further highlighted its role in enhancing the performance of functional materials, making it a topic of considerable interest in both academic and industrial settings.
The molecular structure of 4-(1-phenylethyl)aniline consists of a benzene ring substituted with an amino group (-NH2) at the para position and a phenylethyl group (-CH(CH2Ph)) at the same position. This substitution pattern imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. The phenylethyl group introduces additional aromaticity and hydrophobicity, while the amino group provides nucleophilic character, making this compound highly versatile in various chemical reactions.
Recent studies have explored the use of 4-(1-phenylethyl)aniline as a precursor in the synthesis of advanced polymers and hybrid materials. For instance, researchers have utilized this compound to develop high-performance polyurethanes with improved mechanical properties. The ability of this compound to undergo nucleophilic aromatic substitution reactions has been leveraged to create cross-linked polymer networks that exhibit enhanced thermal stability and mechanical strength. These findings underscore its potential in the development of next-generation materials for aerospace, automotive, and electronic industries.
In addition to its role in polymer synthesis, 4-(1-phenylethyl)aniline has also been investigated for its applications in drug discovery. The compound's unique structure makes it an ideal candidate for designing bioactive molecules with potential therapeutic effects. Recent research has focused on its use as a building block for synthesizing novel anti-depressant agents. By modifying the substituents on the benzene ring, scientists have been able to create compounds that exhibit selective inhibition of certain enzymes involved in neurotransmitter metabolism, paving the way for new treatments for mood disorders.
The synthesis of 4-(1-phenylethyl)aniline typically involves a multi-step process that includes Friedel-Crafts alkylation followed by amination. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of the product. These developments not only enhance the scalability of production but also align with current trends toward sustainable chemistry practices.
Beyond its direct applications, 4-(1-phenylethyl)aniline serves as a valuable model compound for studying fundamental chemical reactions. Its reactivity patterns provide insights into the behavior of similar aromatic systems under various reaction conditions. For instance, studies on its participation in Diels-Alder reactions have contributed to our understanding of how substituents influence reaction kinetics and selectivity. Such knowledge is essential for designing more efficient synthetic routes for complex molecules.
In terms of safety considerations, while handling 4-(1-phenylethyl)aniline, it is important to adhere to standard laboratory protocols to minimize exposure risks. The compound is generally considered non-toxic under normal handling conditions; however, prolonged or excessive exposure may cause irritation to eyes or skin. Proper ventilation and personal protective equipment should be used during synthesis or manipulation processes.
In conclusion, 4-(1-phenylethyl)aniline (CAS No: 7476-71-3) stands out as a significant compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more prominent role in shaping future advancements in chemistry and materials science.
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